molecular formula 13C3C5H1515NO6 B602569 N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine CAS No. 478529-43-0

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine

Cat. No.: B602569
CAS No.: 478529-43-0
M. Wt: 225.18
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Description

Molecular Definition and Isotopic Labeling Pattern

N-[1,2-¹³C₂]Acetyl-D-[1-¹³C;¹⁵N]glucosamine is a stable isotope-labeled derivative of N-acetylglucosamine (GlcNAc), a monosaccharide critical to biological systems such as bacterial cell walls (peptidoglycan) and fungal chitin. The compound’s structure features three isotopic labels:

  • ¹³C at positions 1 (acetyl group) and 2 (acetyl carbonyl) of the N-acetyl moiety.
  • ¹³C at position 1 of the glucosamine backbone.
  • ¹⁵N at the amide nitrogen.

This labeling pattern enables precise tracking in metabolic studies, particularly in NMR and mass spectrometry (MS)-based analyses of glycosylation pathways. The isotopic enrichment (99% for ¹³C and ¹⁵N) minimizes natural abundance interference, enhancing signal resolution in structural biology experiments.

Table 1: Isotopic Labeling Positions

Position Isotope Role in Structure
Acetyl C1 ¹³C Methyl group
Acetyl C2 ¹³C Carbonyl carbon
GlcN C1 ¹³C Anomeric carbon
Amide N ¹⁵N Nitrogen backbone

Sources:

Chemical Properties and Molecular Formula

The molecular formula (¹³C)₃C₅H₁₅(¹⁵N)O₆ reflects the substitution of three carbon atoms and one nitrogen atom with their heavy isotopes. Key properties include:

  • Molecular weight : 225.18 g/mol (vs. 221.21 g/mol for non-labeled GlcNAc).
  • Solubility : Highly soluble in water (50 mg/mL), facilitating its use in aqueous biological systems.
  • Optical activity : α20D = +41.6° ± 2.1° (c = 1–2 in water), consistent with the D-configuration.

The acetyl group’s electron-withdrawing nature stabilizes the amide bond, reducing hydrolysis rates compared to unacetylated glucosamine.

Physical Characteristics and Stereochemistry

The compound crystallizes as a white powder with a melting point of 211°C (dec.). Its stereochemistry is defined by four chiral centers in the glucosamine backbone:

  • C2 : R-configuration (N-acetyl group).
  • C3 : S-configuration.
  • C4 : R-configuration.
  • C5 : S-configuration.

Solid-state NMR studies reveal distinct ¹³C and ¹⁵N chemical shifts for α- and β-anomers. For example, the α-anomer shows ¹³C1 at 92.3 ppm, while the β-anomer resonates at 96.8 ppm. These shifts arise from differences in hydrogen bonding and ring puckering.

Table 2: Key Physical Properties

Property Value Source
Melting point 211°C (dec.)
Optical rotation (α20D) +41.6° ± 2.1° (water)
Solubility in water 50 mg/mL
WGK (Germany) 3

Comparative Analysis with Non-labeled N-Acetylglucosamine

The isotopic labels introduce measurable differences in physicochemical and spectroscopic behavior:

  • Mass Spectrometry :

    • Labeled GlcNAc exhibits a +3 Da shift for ¹³C and +1 Da for ¹⁵N, enabling unambiguous identification in complex mixtures.
    • MS/MS fragmentation patterns differ due to altered bond stability in isotopologues.
  • NMR Spectroscopy :

    • ¹³C-¹⁵N coupling (J = 12–15 Hz) provides direct evidence of glycosidic bond conformations.
    • Non-labeled GlcNAc lacks these couplings, limiting structural insights.
  • Thermal Stability :

    • Isotopic substitution slightly increases melting point (211°C vs. 205°C for non-labeled GlcNAc).
  • Biological Applications :

    • The labeled compound is indispensable for tracing peptidoglycan biosynthesis in E. coli and hyaluronan dynamics in mammalian cells. Non-labeled analogs cannot achieve equivalent resolution.

Table 3: Labeled vs. Non-labeled GlcNAc

Feature Labeled GlcNAc Non-labeled GlcNAc
Molecular weight 225.18 g/mol 221.21 g/mol
¹³C NMR signals Distinct ¹³C-¹⁵N couplings Natural abundance signals
MS detection Enhanced isotopic envelope Overlapping with background
Metabolic tracing High specificity Limited resolution

Sources:

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-MDCOBECOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine typically involves the incorporation of isotopically labeled precursors. One common method is the enzymatic production from chitin powders using chitinase, which is purified through affinity adsorption . The reaction conditions often include maintaining a specific temperature and pH to optimize enzyme activity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic processes. The chitinase enzyme is used to degrade chitin, a natural polymer found in the exoskeletons of crustaceans, into N-acetyl-D-glucosamine. The isotopic labeling is achieved by using isotopically labeled substrates during the enzymatic reaction .

Chemical Reactions Analysis

Types of Reactions

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-D-glucosamine-6-phosphate, while reduction may produce N-acetyl-D-glucosamine .

Scientific Research Applications

Metabolic Research

Stable isotope labeling with carbon and nitrogen isotopes enables precise tracking of metabolic processes. N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine is utilized in:

  • Metabolic Flux Analysis : This compound aids in understanding the metabolism of glucosamine within cellular pathways. By monitoring the incorporation of labeled carbon and nitrogen into various metabolites, researchers can elucidate the pathways involved in glucosamine metabolism and its effects on cellular functions .
  • NMR Spectroscopy Studies : The unique isotopic labeling allows for detailed NMR studies to investigate the conformational dynamics of glucosamine derivatives. For instance, studies have shown how different conformations (cis/trans) affect the biochemical properties of glucosamine .

Pharmaceutical Applications

This compound has potential therapeutic applications:

  • Joint Health : Clinical trials have demonstrated that N-acetyl-D-glucosamine can positively influence cartilage metabolism, making it a candidate for treating osteoarthritis and other joint disorders. The compound's ability to suppress markers of cartilage degradation indicates its role in maintaining joint health .
  • Inflammatory Bowel Disease : Preliminary studies suggest that glucosamine derivatives may help restore mucosal integrity in patients with inflammatory bowel disease. The compound enhances the synthesis of protective glycoproteins and glycosaminoglycans in the intestinal lining .

Nutritional Supplements

The safety profile and non-toxic nature of N-acetyl-D-glucosamine make it suitable for dietary supplementation:

  • Dietary Use : It is commonly included in supplements aimed at improving joint function and overall health. The compound has been shown to be well-tolerated even at high doses, which supports its use in long-term supplementation regimens .

Case Studies and Clinical Trials

Several studies highlight the efficacy of N-acetyl-D-glucosamine:

  • A randomized double-blind placebo-controlled trial investigated its effects on cartilage metabolism in healthy individuals. Results indicated significant suppression of cartilage degradation markers in participants receiving glucosamine supplements compared to placebo .
  • Another study explored the use of glucosamine for treating symptoms of Crohn's disease, showing promising results in improving patient outcomes following treatment with glucosamine derivatives .

Summary Table of Applications

Application AreaDescriptionKey Findings/Outcomes
Metabolic ResearchTracing metabolic pathways using stable isotopesEnhanced understanding of glucosamine metabolism
Pharmaceutical ApplicationsPotential treatment for osteoarthritis and inflammatory bowel diseasePositive effects on cartilage health and mucosal integrity
Nutritional SupplementsUsed as a dietary supplement for joint healthWell-tolerated; non-toxic even at high doses
Clinical TrialsEvaluated effects on joint health and gastrointestinal disordersSignificant improvements noted in clinical outcomes

Mechanism of Action

The mechanism of action of N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine involves its incorporation into biological molecules through enzymatic pathways. It acts as a substrate for enzymes involved in glycosylation, leading to the formation of glycoproteins and glycolipids. The isotopic labels allow researchers to track these processes and understand the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

(a) N-Acetyl-D-Glucosamine (GlcNAc)
  • Structure: Non-isotopic parent compound (CAS 7512-17-6).
  • Role : Found in chitin, bacterial peptidoglycans, and glycoproteins.
  • Key Difference : Lacks isotopic labels, limiting its utility in metabolic tracing .
(b) N-[1,2-13C₂]Acetyl-D-Glucosamine
  • Structure : ¹³C labels only on the acetyl group (positions 1 and 2).
  • Application: Used alongside the target compound in yeast cultures to distinguish glycan contributions from exogenous vs. endogenous sources .
(c) D-[1-13C;¹⁵N]Glucosamine
  • Structure : Lacks the acetyl group but includes ¹³C at position 1 and ¹⁵N.
  • Role : Used in Streptomyces studies to confirm intact incorporation into alkaloids .

Isotopic Variants

(a) N-[1,2-13C₂]Acetyl-D-[UL-13C₆;¹⁵N]Glucosamine
  • Labeling : ¹³C on all glucosamine carbons (UL-13C₆), plus ¹³C on acetyl and ¹⁵N.
  • Utility : Enables comprehensive tracing of carbon flux in highly complex systems.
  • CAS : 478529-44-1; molecular weight 230.13 .
(b) UDP-N-[1-14C]Acetyl-D-Glucosamine
  • Structure : UDP-activated derivative with ¹⁴C on the acetyl group.
  • Application : Tracks glycosyltransferase activity in enzymatic assays .

Functional Analogs

(a) N-Acetyl-D-Galactosamine (GalNAc)
  • Difference : Epimer at C4 hydroxyl group.
  • Role: Found in glycosaminoglycans (e.g., chondroitin sulfate) .
(b) Fluorinated N-Acetyl-D-Glucosamine Analogs
  • Example : 6-Fluoro-GlcNAc.
  • Application : Probes glycosidase inhibition or glycan remodeling .

Key Data Table: Comparative Analysis

Compound Name Isotopic Labels CAS Number Molecular Weight Key Applications Source/Price (Example)
N-[1,2-13C₂]Acetyl-D-[1-13C;¹⁵N]Glucosamine ¹³C (Acetyl 1,2; GlcN 1), ¹⁵N 478529-43-0 221.1 (unlabeled) Yeast N-glycan tracing $2,200/100 mg
N-Acetyl-D-Glucosamine None 7512-17-6 221.2 Structural studies $50–100/g (commercial suppliers)
N-[1,2-13C₂]Acetyl-D-Glucosamine ¹³C (Acetyl 1,2) - 223.1 Isotopic mixing experiments Custom synthesis
N-[1,2-13C₂]Acetyl-D-[UL-13C₆;¹⁵N]Glucosamine ¹³C (Acetyl 1,2; GlcN UL-13C₆), ¹⁵N 478529-44-1 230.1 High-resolution metabolic flux $5,200/250 mg
UDP-N-[1-14C]Acetyl-D-Glucosamine ¹⁴C (Acetyl) - 607.3 Glycosyltransferase assays Research-grade, custom synthesis

Challenges and Limitations

  • Isotopic Dilution : Unlabeled precursors in culture media may reduce signal resolution .
  • Background Noise: [1,2-13C₂]acetyl enrichment requires correction in some NMR analyses .
  • Spectral Overlap : Multiple labels (e.g., UL-13C₆) complicate data interpretation without advanced deconvolution tools .

Biological Activity

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine (GlcNAc) is an isotopically labeled derivative of N-acetyl-D-glucosamine, a critical monosaccharide involved in various biological processes. This compound is particularly significant in the study of metabolic pathways, especially in cancer research and cellular signaling. This article explores its biological activity, focusing on its role in metabolism, potential therapeutic applications, and results from recent studies.

Overview of N-Acetyl-D-Glucosamine

N-acetyl-D-glucosamine is a major component of glycosaminoglycans and plays a vital role in cell wall synthesis in bacteria and as a building block for glycoproteins in eukaryotes. Its derivatives, including isotopically labeled forms like this compound, are used to trace metabolic pathways due to their unique labeling that allows for precise tracking in biochemical assays.

Metabolic Pathways

This compound has been utilized in various studies to elucidate its role in metabolic pathways:

  • Cancer Metabolism : In cancer research, this compound has been shown to influence the metabolism of glucose and glutamine. For instance, studies indicate that GlcNAc can be incorporated into nucleotide synthesis pathways, impacting the proliferation of cancer cells under nutrient-deprived conditions .
  • Glycosylation : It serves as a substrate for glycosylation reactions, which are critical for protein function and stability. The incorporation of GlcNAc into proteins can modulate their activity and interactions .

Enzymatic Interactions

The phosphorylation of GlcNAc by enzymes such as N-acetylglucosamine kinase (NagK) is crucial for its metabolic conversion. Recent structural studies have revealed insights into the catalytic mechanisms of NagK from various species, highlighting the diversity in enzymatic activity and substrate affinity .

In Vitro Studies on Osteoarthritis

A study investigated the effects of GlcNAc nanoparticles on chondrocyte viability and inflammation modulation in osteoarthritis models. The results demonstrated that GlcNAc nanoparticles significantly improved chondrocyte survival and reduced pro-inflammatory gene expression, suggesting potential therapeutic applications for joint diseases .

Cancer Research Applications

In another study focusing on pancreatic ductal adenocarcinoma (PDAC), researchers traced the incorporation of labeled GlcNAc into metabolic pathways under glutamine-limited conditions. This research provided insights into how cancer cells adapt their metabolism to survive and proliferate despite nutrient scarcity .

Data Tables

StudyCompound UsedKey FindingsCancer Type
1This compoundEnhanced nucleotide synthesis under nutrient deprivationPancreatic Cancer
2GlcNAc NanoparticlesImproved chondrocyte viability; reduced inflammationOsteoarthritis

Research Findings

Recent findings underscore the multifaceted roles of this compound:

  • Cellular Signaling : GlcNAc modifications influence signaling pathways that regulate gene expression and cellular responses to stress .
  • Therapeutic Potential : Its ability to modulate inflammatory responses positions it as a candidate for developing treatments for chronic diseases such as osteoarthritis and cancer .

Q & A

Basic Research Questions

Q. How is N-[1,2-13C₂]acetyl-D-[1-13C;15N]glucosamine synthesized, and what analytical methods confirm its isotopic purity?

  • Methodology : The compound is synthesized by acetylating D-[1-13C;15N]glucosamine with [1,2-13C₂]acetic anhydride. Isotopic purity is verified via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, ¹³C-NMR detects labeled carbons at positions 1 and 2 of the acetyl group and position 1 of the glucosamine ring, while ¹⁵N labeling is confirmed by tandem MS fragmentation patterns .
  • Data Validation : Suppliers like ISOREAG provide certificates of analysis detailing isotopic enrichment (e.g., ≥98 atom % ¹⁵N and ≥95% ¹³C), validated by isotope ratio mass spectrometry (IRMS) .

Q. What are standard protocols for metabolic incorporation of this compound in glycobiology studies?

  • Experimental Design : In yeast cultures (e.g., gna1Δ strains), the compound is mixed with unlabeled and partially labeled GlcNAc derivatives in a 1:2:1 molar ratio to trace glycan biosynthesis. Cells are harvested during logarithmic growth, and N-glycans are extracted for LC-MS/MS analysis to quantify isotopic incorporation into mannoproteins .
  • Controls : Include unlabeled N-acetylglucosamine as a negative control and use [U-¹³C₆]GlcNAc to validate full isotopic enrichment .

Advanced Research Questions

Q. How does dual ¹³C/¹⁵N labeling resolve ambiguities in glycan biosynthesis pathways?

  • Mechanistic Insight : The ¹³C labels at the acetyl and glucosamine positions enable tracking of acetyl group transfer and hexosamine salvage pathways, while ¹⁵N distinguishes glucosamine-derived amines from endogenous sources. For example, in Streptomyces verticillatus, ¹³C-¹⁵N coupling in biosynthetic intermediates (e.g., mitomycin alkaloids) confirms intact utilization of the labeled precursor .
  • Data Interpretation : MS/MS fragmentation patterns (e.g., m/z 73 for C³¹³CH₈¹⁵N clusters) differentiate intact incorporation from metabolic scrambling .

Q. How can researchers resolve isotopic overlap when studying neuronal vs. glial metabolism using this compound?

  • Experimental Strategy : Co-administer N-[1,2-¹³C₂]acetyl-D-[1-¹³C;¹⁵N]glucosamine with [1-¹³C]glucose in brain cell cultures. Neuronal metabolism primarily generates [4-¹³C]glutamate (singlet in ¹³C-NMR), while glial metabolism via acetate produces [4,5-¹³C₂]glutamine (doublet, J = 50 Hz) .
  • Analytical Techniques : Use ¹³C-edited ¹H-NMR or hyperpolarized ¹³C-MRI to spatially resolve isotopomers in live tissue .

Q. What are the challenges in quantifying isotopic enrichment in fungal chitin using this compound?

  • Methodology : After culturing fungi (e.g., Rhizophagus irregularis) with labeled GlcNAc, extract chitin hydrolysates and analyze glucosamine via LC-MS. Correct for natural abundance ¹³C (6.8% M+1) and use ¹³C-NMR to validate intact incorporation into trehalose or triglycerides .
  • Data Contradictions : Discrepancies may arise from isotopic dilution in lipid pools or fungal species-specific salvage pathways; mitigate via time-course sampling and kinetic modeling .

Key Considerations for Experimental Design

  • Isotopic Cross-Talk : In co-culture systems, use compartment-specific inhibitors (e.g., fluoroacetate for glial TCA cycle inhibition) to minimize cross-labeling .
  • Sensitivity Limits : For low-abundance glycoconjugates, employ nano-LC-MS/MS with parallel reaction monitoring (PRM) to enhance detection of ¹³C/¹⁵N-labeled peptides .

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